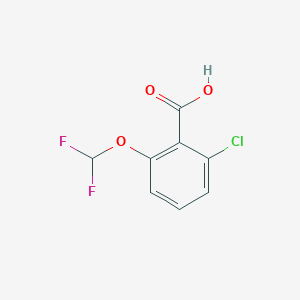
Benzoic acid, 2-chloro-6-(difluoromethoxy)-
概要
説明
“Benzoic acid, 2-chloro-6-(difluoromethoxy)-” is a chemical compound with the CAS Number: 960249-92-7 . It has a molecular weight of 222.58 . The compound is typically stored at 4 degrees Celsius and comes in a powder form .
Molecular Structure Analysis
The molecular formula of “Benzoic acid, 2-chloro-6-(difluoromethoxy)-” is C8H5ClF2O3 . The InChI Code is 1S/C8H5ClF2O3/c9-4-2-1-3-5 (14-8 (10)11)6 (4)7 (12)13/h1-3,8H, (H,12,13) .It has a molecular weight of 222.58 . Unfortunately, the search results do not provide more specific physical and chemical properties for this compound.
科学的研究の応用
1. Fluorescence Probes in Reactive Oxygen Species Detection
The development of novel fluorescence probes, such as HPF and APF, has been significant in detecting highly reactive oxygen species (hROS). These probes are synthesized from benzoic acid derivatives and can selectively detect hROS and differentiate them from other reactive oxygen species. They have been applied in living cells, showing resistance to light-induced autoxidation and visualizing hypochlorite generated in stimulated neutrophils, demonstrating their utility in biological and chemical applications (Setsukinai et al., 2003).
2. Catalysts in Cyclopolymerization
Benzoic acid derivatives have been utilized in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are effective in cyclopolymerization of various compounds, demonstrating their potential in creating complex polymer structures (Mayershofer et al., 2006).
3. Water Purification
Benzoic acid and its derivatives have been studied in the purification of water using near UV-illuminated suspensions of titanium dioxide. This process involves the oxidation of various solutes to carbon dioxide, showcasing the role of benzoic acid derivatives in environmental applications (Matthews, 1990).
4. Thermodynamic Studies in Pharmaceutical Research
In pharmaceutical research, benzoic acid is a model compound for drug substances. Studies involving benzoic acid and chlorobenzoic acids provide essential information on thermodynamic phase behavior, stability, and solubility in both aqueous and organic solutions. This research assists in process design and drug formulation (Reschke et al., 2016).
5. Directed Lithiation in Organic Synthesis
Benzoic acid derivatives have been used in directed lithiation, a crucial process in organic synthesis. This approach allows for the efficient introduction of various functionalities into benzoic acids, thereby expanding the possibilities for creating complex organic molecules (Bennetau et al., 1995).
6. Catalyst Precursors in Polymer Synthesis
Zinc complexes derived from benzoic acids containing electron-withdrawing substituents have been synthesized and used as catalyst precursors for the coupling of carbon dioxide and epoxides. This application highlights the role of benzoic acid derivatives in producing polycarbonates and other polymer materials (Darensbourg et al., 2002).
7. Spherical Crystallization Techniques
Benzoic acid has been the subject of research focusing on spherical crystallization, a method enhancing the properties of pharmaceuticals. This research has implications for improving drug formulation and delivery (Katta & Rasmuson, 2008).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P273, P280, P302 + P352, P305 + P351 + P338 + P310, P314, P332 + P313, P362, and P501 .
特性
IUPAC Name |
2-chloro-6-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCLWDOBHWDUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276698 | |
| Record name | 2-Chloro-6-(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(difluoromethoxy)benzoic acid | |
CAS RN |
960249-92-7 | |
| Record name | 2-Chloro-6-(difluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960249-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Imidazo[1,2-A]pyridin-5-ylmethyl)(methyl)amine](/img/structure/B1661741.png)
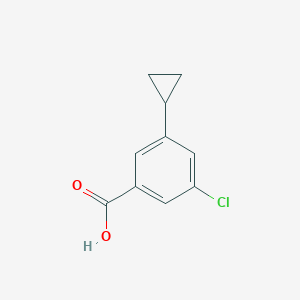
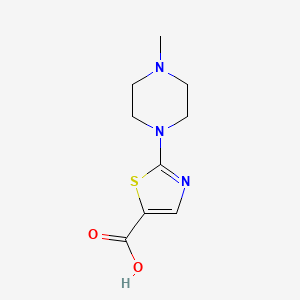
![Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate](/img/structure/B1661747.png)
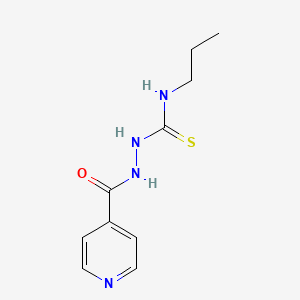


![3-[2-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1661753.png)
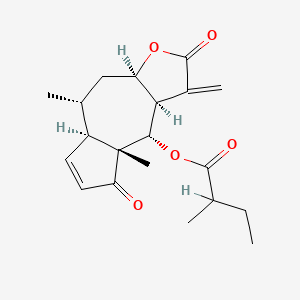

![2-methoxy-N-[(3S)-piperidin-3-yl]benzene-1-sulfonamide hydrochloride](/img/structure/B1661757.png)
![Benzoic acid, 4-[(phenylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B1661760.png)
